6,8-Dichloro-4-isopropyl-2-PH-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene
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Overview
Description
6,8-Dichloro-4-isopropyl-2-PH-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is a complex organic compound with a unique structure that includes chlorine, isopropyl, and diaza-cyclopenta groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-4-isopropyl-2-PH-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene typically involves multi-step organic reactionsThe final steps involve the formation of the diaza-cyclopenta ring and the incorporation of the oxa group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-4-isopropyl-2-PH-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6,8-Dichloro-4-isopropyl-2-PH-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 6,8-Dichloro-4-isopropyl-2-PH-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-4-(4-F-PH)-2-PH-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene
- 2-(4-BR-PH)-6,8-Dichloro-4-PH-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene
- 6,8-Dichloro-2,4-diphenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene .
Uniqueness
6,8-Dichloro-4-isopropyl-2-PH-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C19H18Cl2N2O |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
7,9-dichloro-2-phenyl-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C19H18Cl2N2O/c1-11(2)19-23-17(10-16(22-23)12-6-4-3-5-7-12)14-8-13(20)9-15(21)18(14)24-19/h3-9,11,17,19H,10H2,1-2H3 |
InChI Key |
IBKVVCZBZGCZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N2C(CC(=N2)C3=CC=CC=C3)C4=C(O1)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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